

Saliphenylhalamide: A Preclinical Comparative Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: Saliphenylhalamide

Cat. No.: B1253270

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This guide provides a comprehensive comparison of **Saliphenylhalamide's** (SaliPhe) therapeutic potential in preclinical models, focusing on its anticancer and antiviral activities. The information is compiled from various studies to offer an objective overview supported by available experimental data.

Executive Summary

Saliphenylhalamide, a synthetic analog of the natural product Salicylhalamide A, is a potent and specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase). This mechanism of action underpins its promising preclinical activity as both an anticancer and antiviral agent. By disrupting cellular pH homeostasis and endosomal acidification, **Saliphenylhalamide** interferes with fundamental processes required for the proliferation of cancer cells and the replication of certain viruses. This guide presents a comparative analysis of **Saliphenylhalamide** against other V-ATPase inhibitors in cancer models and established antiviral drugs for influenza.

Anticancer Potential of Saliphenylhalamide

The acidic tumor microenvironment is a hallmark of many cancers, promoting invasion, metastasis, and drug resistance. Cancer cells often upregulate V-ATPases to maintain this acidic environment by pumping protons into the extracellular space. **Saliphenylhalamide**, by inhibiting V-ATPase, can counteract this process, leading to intracellular acidification and induction of apoptosis in cancer cells.

Comparative In Vitro Anticancer Activity

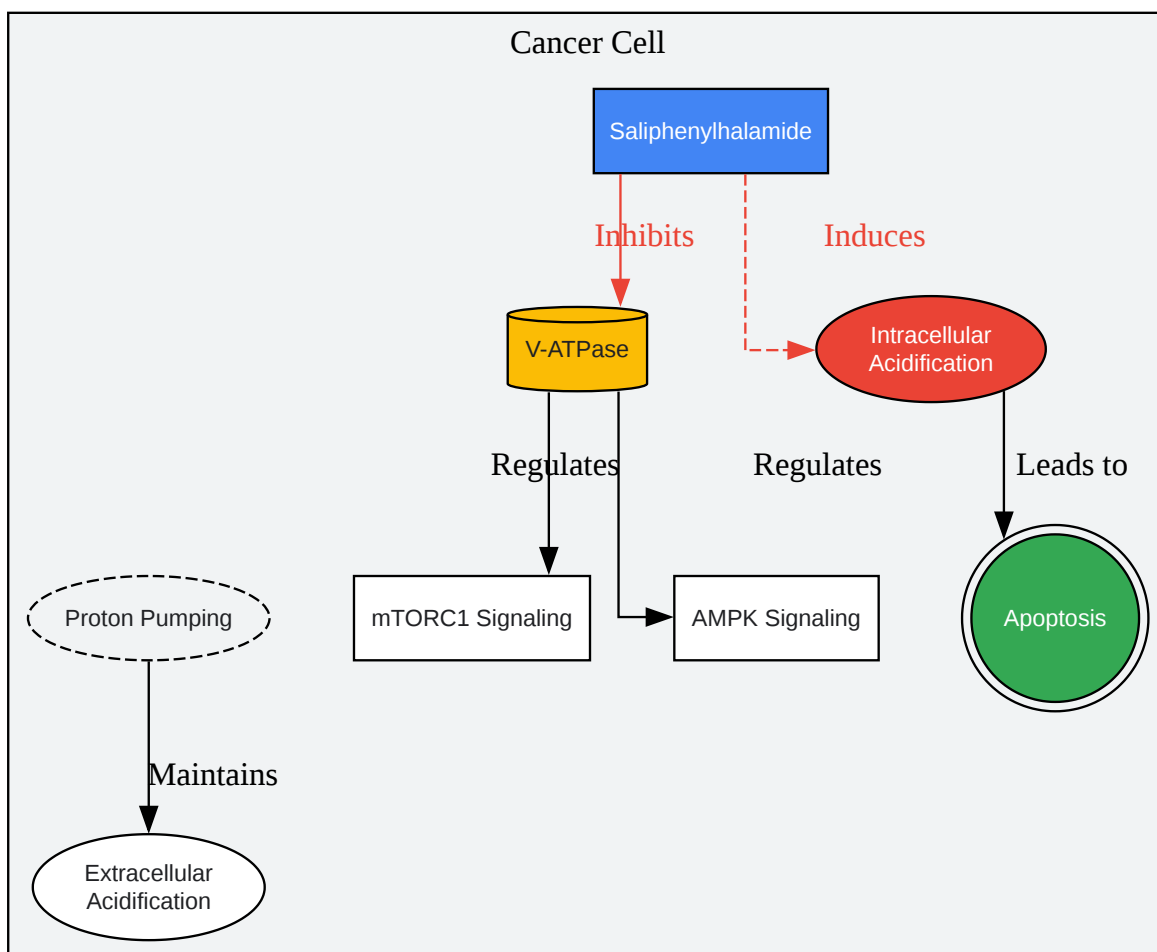
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of **Saliphenylhalamide** and other V-ATPase inhibitors against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

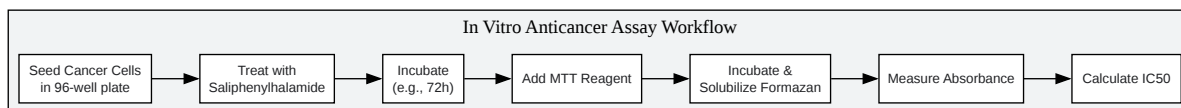
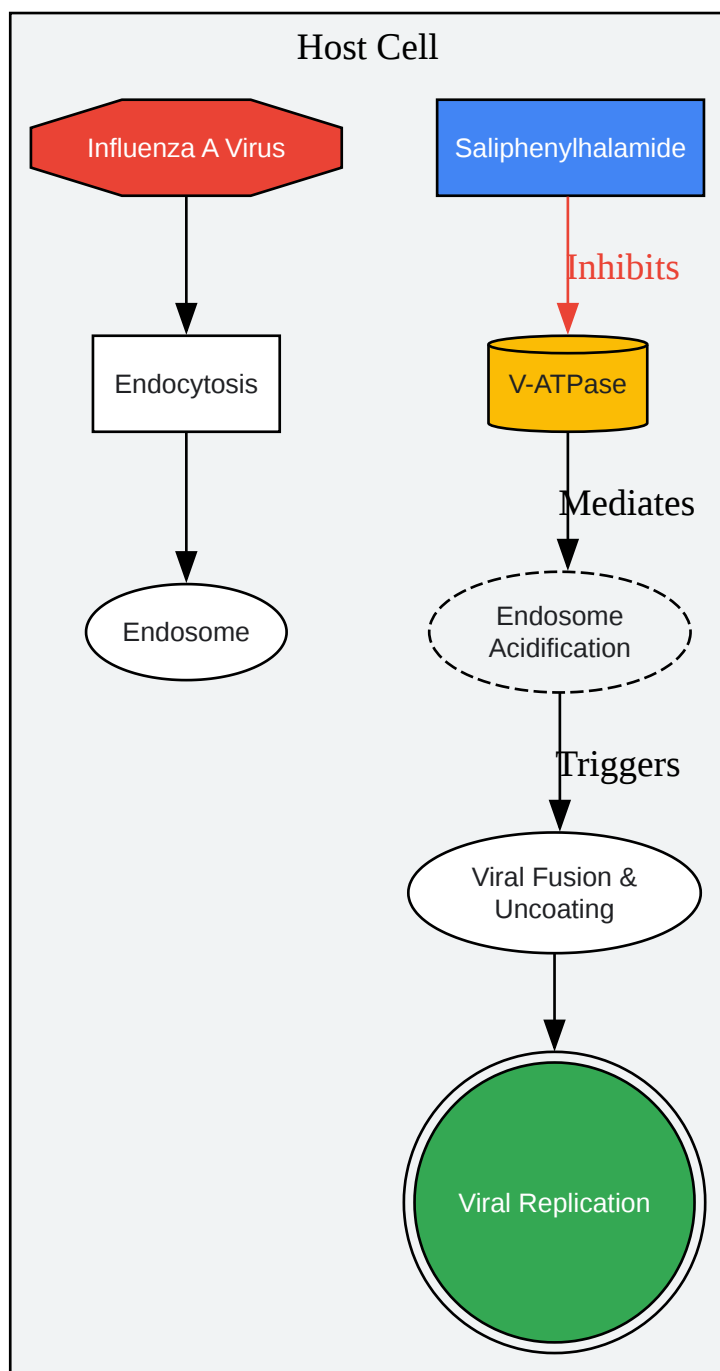
Cell Line	Cancer Type	Saliphenylhalamide IC50 (nM)[1]	Concanamycin A IC50 (nM)[2]
SK-MEL-5	Melanoma	105.9 ± 9.6	Not Reported
SK-MEL-28	Melanoma	98.5 ± 17.2	Not Reported
A2058	Melanoma	153.9 ± 14.9	Not Reported
HOS	Osteosarcoma	48.8 ± 5.7	Not Reported
HT-29	Colon Cancer	89.9 ± 10.6	Not Reported
SW-480	Colon Cancer	424.6 ± 73.2	Not Reported
NCI-H460	Lung Cancer	52.9 ± 6.9	Not Reported
NCI-H1299	Lung Cancer	77.2 ± 13.1	Not Reported
A549	Lung Cancer	145.6 ± 2.1	Not Reported
SK-MES-1	Lung Cancer	76.4 ± 32.2	Not Reported
MCF-7	Breast Cancer	155.5 ± 22.8	Not Reported
MCF-7/Dox	Breast Cancer (Doxorubicin-resistant)	160.0 ± 3.3	Not Reported
MDA-MB-231	Breast Cancer	179.8 ± 57.4	Not Reported
MISK81-5	Oral Squamous Cell Carcinoma	Not Reported	Low Concentration (Induces Apoptosis)
SAS	Oral Squamous Cell Carcinoma	Not Reported	Low Concentration (Induces Apoptosis)
HSC-4	Oral Squamous Cell Carcinoma	Not Reported	Low Concentration (Induces Apoptosis)
C4-2B	Prostate Cancer	Not Reported	Reduces Invasion by 80%

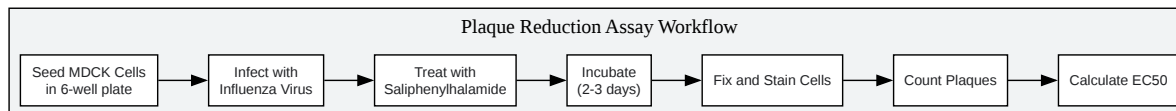
Data for Concanamycin A's effect on oral squamous cell carcinoma and prostate cancer cell lines were reported descriptively without specific IC50 values for proliferation inhibition.[2]

Signaling Pathway: V-ATPase Inhibition in Cancer

The inhibition of V-ATPase by **Saliphenylhalamide** disrupts proton gradients, leading to a cascade of events that inhibit cancer cell growth and survival.







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References

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- 2. glpbio.com [glpbio.com]
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